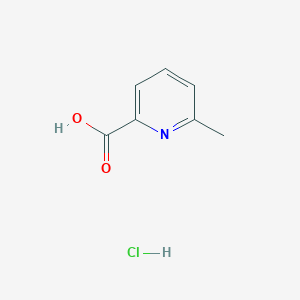

6-Methylpicolinic acid hydrochloride

Description

Structural Context within Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The position of the carboxylic acid substituent on the pyridine ring defines the specific isomer and significantly influences its chemical properties and reactivity. The three fundamental isomers are picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). dovepress.comnih.govwikipedia.org

6-Methylpicolinic acid is a substituted derivative of the picolinic acid scaffold. It features a carboxylic acid group at the C2 position and a methyl group at the C6 position of the pyridine ring. nist.govnih.gov This specific substitution pattern distinguishes it from its parent compound and other isomers, imparting unique steric and electronic properties that are leveraged in various research applications. The nitrogen atom and the adjacent carboxyl group can act as a bidentate chelating agent, a characteristic feature of picolinic acid and its derivatives. wikipedia.org

Table 1: Comparison of Pyridine Carboxylic Acid Isomers

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) | Carboxyl Group Position |

|---|---|---|---|---|

| Picolinic Acid | Pyridine-2-carboxylic acid | C₆H₅NO₂ | 123.11 | 2 |

| Nicotinic Acid | Pyridine-3-carboxylic acid | C₆H₅NO₂ | 123.11 | 3 |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | Pyridine-4-carboxylic acid | 123.11 | 4 |

| 6-Methylpicolinic Acid | 6-Methylpyridine-2-carboxylic acid | C₇H₇NO₂ | 137.14 | 2 (with Methyl at 6) |

Historical Trajectories and Current Significance in Chemical Research

The parent family of pyridine carboxylic acids has historically been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. dovepress.comnih.gov Picolinic acid derivatives, for instance, have formed the basis for antibiotics like Streptonigrin and HIV protease inhibitors such as Saquinavir. nih.gov This historical success has paved the way for continued exploration of substituted picolinic acids like the 6-methyl derivative.

Initially, 6-methylpicolinic acid was primarily recognized as a heterocyclic building block for organic synthesis and as a ligand for creating metal complexes. chemicalbook.com Its ability to act as a bidentate chelating agent has been exploited in coordination chemistry to synthesize novel metal-organic frameworks and complexes with interesting structural and catalytic properties. Research has documented its use in forming complexes with various metals, including chromium (III) and tin (IV). For example, a chloro(μ-6-methylpyridine-2-carboxylato)bis(6-methylpyridine-2-carboxylato)triphenylchromium(III)tin(IV) complex has been synthesized and characterized. chemsrc.com

In contemporary research, the significance of 6-methylpicolinic acid has expanded into several specialized areas:

Catalysis: It serves as a ligand in the synthesis of nickel complexes that have demonstrated high efficiency in the dimerization of ethylene (B1197577) to produce α-butene. chemsrc.com It is also a reactant for creating Lewis base organocatalysts used in stereoselective hydrosilylation reactions. chemicalbook.com

Biochemical Research: The compound is used as a biochemical reagent for life science-related research. medchemexpress.comchemsrc.com A notable area of study involves its production via bioconversion. The fungus Exophiala dermatitidis has been shown to oxidize one methyl group of 2,6-dimethylpyridine (B142122) to regioselectively produce 6-methylpicolinic acid with a high molar conversion yield of 89%. nih.gov

Medicinal Chemistry Synthesis: It is employed as a reactant in the synthesis of inhibitors for enzymes of therapeutic interest. Specifically, it is a precursor for inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic diseases. chemicalbook.com

The continued investigation into 6-methylpicolinic acid and its hydrochloride salt highlights its enduring role as a versatile platform for developing new materials, catalysts, and molecules with potential biological activity.

Table 2: Selected Research Applications of 6-Methylpicolinic Acid

| Research Area | Specific Application | Finding | Citation |

|---|---|---|---|

| Catalysis | Ligand for Nickel Complexes | The resulting complexes are efficient catalysts for the dimerization of ethylene to α-butene. | chemsrc.com |

| Catalysis | Precursor for Lewis Base Organocatalysts | Used to synthesize catalysts for stereoselective hydrosilylation reactions. | chemicalbook.com |

| Biotechnology | Bioconversion | Exophiala dermatitidis converts 2,6-dimethylpyridine to 6-methylpicolinic acid with 89% yield. | nih.gov |

| Coordination Chemistry | Synthesis of Metal Complexes | Forms complexes with metals like chromium and tin, creating novel molecular structures. | chemsrc.com |

| Medicinal Chemistry | Synthesis of Enzyme Inhibitors | Reactant for synthesizing inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. | chemicalbook.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

87884-49-9 |

|---|---|

Formule moléculaire |

C7H8ClNO2 |

Poids moléculaire |

173.6 g/mol |

Nom IUPAC |

6-methylpyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h2-4H,1H3,(H,9,10);1H |

Clé InChI |

TUQJTJPDQVKNSG-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C(=O)O.Cl |

SMILES canonique |

CC1=NC(=CC=C1)C(=O)O.Cl |

Origine du produit |

United States |

Ii. Advanced Synthetic Methodologies for 6 Methylpicolinic Acid and Its Derivatives

De Novo Synthetic Routes to the Core Scaffold

The formation of the fundamental 6-methylpicolinic acid structure is primarily accomplished through three major pathways: oxidation of pyridine (B92270) precursors, hydrolysis of nitriles, and sequences involving cyanation of halogenated pyridines.

The oxidation of a methyl group on the pyridine ring is a direct and common method for synthesizing picolinic acids. For 6-methylpicolinic acid, the typical starting material is 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine).

One established method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The reaction kinetics for the oxidation of 2,6-lutidine with KMnO₄ have been studied, revealing the formation of both 6-methylpicolinic acid and dipicolinic acid. acs.org By controlling the reaction conditions, the selective oxidation of one methyl group can be favored. Similarly, nitric acid is also utilized for the oxidation of substituted pyridines. google.comwikipedia.org

A more selective and environmentally conscious approach is biocatalysis. The fungus Exophiala dermatitidis has been shown to effectively oxidize one methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid with high yield and selectivity. nih.gov This bioconversion process avoids the formation of dipicolinic acid, a common byproduct in chemical oxidation. nih.gov

Table 1: Comparison of Oxidation Methods for 6-Methylpicolinic Acid Synthesis

| Method | Oxidizing Agent/Catalyst | Precursor | Key Findings | Reference |

|---|---|---|---|---|

| Chemical Oxidation | Potassium Permanganate (KMnO₄) | 2,6-Dimethylpyridine | Forms a mixture of 6-methylpicolinic acid and dipicolinic acid. | acs.org |

The hydrolysis of a nitrile (cyanide) group at the 2-position of the pyridine ring is a robust method for obtaining the corresponding carboxylic acid. The key precursor for this route is 2-cyano-6-methylpyridine. Commercially, the synthesis of picolinic acid often involves the ammoxidation of the corresponding methylpyridine to form the nitrile, followed by hydrolysis. wikipedia.org

The synthesis of 2-cyano-6-methylpyridine can be achieved from 2-picoline-1-oxide. orgsyn.org The amine oxide is first treated with dimethyl sulfate (B86663) to form 1-methoxy-2-methylpyridinium methyl sulfate. This intermediate then reacts with sodium cyanide to yield 2-cyano-6-methylpyridine. orgsyn.orgresearchgate.net The subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields 6-methylpicolinic acid.

This two-step method involves introducing a nitrile group onto the pyridine ring via nucleophilic substitution of a halogen, followed by hydrolysis. The synthesis of 2-cyano-6-methylpyridine has been reported starting from 2-chloro-6-methylpyridine. orgsyn.org The chloro-substituent is displaced by a cyanide ion, often from a source like potassium or sodium cyanide. The resulting 2-cyano-6-methylpyridine is then hydrolyzed as described in the previous section to afford the final carboxylic acid product. This pathway provides a versatile route from readily available halogenated pyridine starting materials.

Derivatization Strategies for Functionalized Analogues

Once the 6-methylpicolinic acid core is synthesized, its carboxylic acid group can be modified, or further functional groups can be added to create a wide range of derivatives with tailored properties.

Esterification is a fundamental derivatization of the carboxylic acid group in 6-methylpicolinic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.comyoutube.com This equilibrium-driven process typically uses a strong acid catalyst, such as sulfuric acid, and often requires removal of water to drive the reaction to completion. masterorganicchemistry.com For example, methyl 6-methylpicolinate can be prepared from 6-methylpicolinic acid and methanol (B129727) in this manner. researchgate.net

Alternative methods offer milder conditions or improved efficiency. Carboxylic acids can be activated first, for instance, by converting them to the acid chloride using reagents like thionyl chloride. nih.gov This highly reactive intermediate then readily reacts with an alcohol to form the ester. Other modern methods employ coupling agents or specialized catalysts to facilitate the reaction under neutral or milder conditions. organic-chemistry.orgrug.nl

Table 2: Overview of Esterification Methods

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Reversible, equilibrium-driven reaction; classic and cost-effective. | masterorganicchemistry.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol | Typically two steps | Forms a highly reactive intermediate, leading to high yields. | nih.gov |

Introducing alkyl chains with additional functional groups onto the picolinic acid scaffold allows for significant structural diversification.

Carboxymethyl Derivatives : A straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid has been developed. researchgate.net This involves the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid. researchgate.net While the carboxymethyl group is linked via a nitrogen atom, this represents an effective strategy for introducing an acetic acid moiety to a picolinic backbone. The resulting compound, a carboxymethyl derivative, can chelate metals like copper, with the coordination occurring through the carboxylic group. researchgate.net

Sulfonyl-Functionalized Derivatives : While direct synthesis of a sulfonylmethyl group on the picolinic acid ring is less commonly cited, related functionalizations are achieved through modern coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to link a sulfonyl-containing aryl group to a picolinic acid scaffold. The synthesis of 4-(4-methylsulfonylphenyl)picolinic acid utilizes this approach by coupling 4-chloropyridine-2-carboxylic acid with 4-methylsulfonylphenylboronic acid. vulcanchem.com This highlights a powerful method for incorporating complex sulfonyl-containing side chains.

Incorporation into Complex Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidine Scaffolds via Catalytic Coupling)

The development of efficient synthetic routes to complex heterocyclic structures is a cornerstone of medicinal chemistry and materials science. 6-Methylpicolinic acid has emerged as a critical ancillary ligand in copper-catalyzed reactions for constructing such systems, most notably the pyrrolo[2,3-d]pyrimidine scaffold, which is a core component of many kinase inhibitors.

Research has demonstrated a facile and economical one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives using a copper(I)/6-methylpicolinic acid catalytic system. researchgate.net This method provides a significant improvement over previous palladium-catalyzed approaches, which are often more costly and toxic. The reaction typically involves the coupling of substituted 5-bromopyrimidin-4-amines with terminal alkynes, followed by an intramolecular cyclization to yield the desired fused heterocyclic product. researchgate.netwikipedia.org

Table 1: Selected Examples of Cu/6-Methylpicolinic Acid-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines This table is interactive. Click on the headers to sort the data.

| Starting Material (Amine) | Alkyne Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-N-cyclopentyl-2-chloropyrimidin-4-amine | 3,3-Diethoxy-1-propyne | 2-Chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | 85 | researchgate.netwikipedia.org |

| Substituted 5-bromopyrimidin-4-amines | Various terminal alkynes | Substituted pyrrolo[2,3-d]pyrimidines | Moderate to Excellent |

N-Methylation Reactions for Quaternary Ammonium (B1175870) Derivatives (e.g., Homarine)

Homarine (B125210), also known as N-methyl picolinic acid betaine, is a naturally occurring quaternary ammonium compound found in many marine organisms. wikipedia.orgnih.gov It is structurally a derivative of picolinic acid, not 6-methylpicolinic acid, where the pyridine nitrogen has been methylated. The synthesis of homarine and its esters provides insight into derivatization at the nitrogen atom of the picolinic acid scaffold.

A straightforward synthetic laboratory procedure for preparing homarine derivatives involves a two-step process. researchgate.net First, the carboxylic acid group of picolinic acid is esterified with an alcohol (e.g., ethanol, butanol) under standard conditions. Second, the resulting picolinate (B1231196) ester undergoes an N-methylation reaction. researchgate.net This quaternization is typically achieved using a methylating agent such as iodomethane (B122720) (methyl iodide), where the pyridine nitrogen acts as a nucleophile to displace the iodide, forming the N-methylpyridinium salt. researchgate.net

While laboratory synthesis relies on standard alkylation chemistry, in biological systems, homarine is synthesized enzymatically. A homarine-synthesizing enzyme methylates picolinic acid using S-adenosyl-L-methionine as the methyl group donor. nih.gov This biological pathway is reversible, and homarine can act as a methyl donor itself, converting back to picolinic acid. wikipedia.orgnih.gov

Table 2: Synthetic Scheme for Homarine Alkyl Esters This table is interactive. Click on the headers to sort the data.

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product | Reference |

|---|---|---|---|---|---|

| 1. Esterification | Picolinic Acid | Ethanol/Butanol | Acid catalyst | Ethyl/Butyl Picolinate | researchgate.net |

| 2. N-Methylation | Alkyl Picolinate | Iodomethane | - | Alkyl Homarinate (Ester) | researchgate.net |

Halogenated Derivatives of 6-Methylpicolinic Acid

The introduction of halogen atoms onto the pyridine ring of 6-methylpicolinic acid creates versatile intermediates for further synthetic transformations, particularly metal-catalyzed cross-coupling reactions. The synthesis of regioselectively halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, for 6-methylpicolinic acid, the electronic properties of the existing substituents guide the regioselectivity of electrophilic halogenation.

The synthesis of 4-Bromo-6-methylpicolinic acid is a key example. The electron-donating methyl group at the C6-position activates the ring and directs incoming electrophiles to the ortho (C5) and para (C3) positions. Conversely, the electron-withdrawing carboxylic acid group at the C2-position is a meta-director (to C4 and C6). The combined influence of these two groups strongly favors electrophilic substitution at the C4 position.

Common synthetic methods include the direct bromination of 6-methylpicolinic acid or its ester derivative using reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS) in an acidic medium, with temperature control being crucial for optimizing the yield. An alternative, more precise method involves directed ortho-metalation, where a strong base is used to selectively deprotonate the C4 position, followed by quenching with a bromine source.

Table 3: Properties of 4-Bromo-6-methylpicolinic Acid This table is interactive. Click on the headers to sort the data.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 886372-47-0 | chemscene.com |

| Molecular Formula | C₇H₆BrNO₂ | chemscene.com |

| Molecular Weight | 216.03 g/mol | chemscene.com |

| Appearance | Solid | - |

| Key Synthetic Precursor | 6-Methylpicolinic acid |

Mechanistic Aspects of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methodologies involving 6-methylpicolinic acid derivatives.

Mechanism of Copper-Catalyzed Pyrrolo[2,3-d]pyrimidine Synthesis The synthesis of pyrrolo[2,3-d]pyrimidines is a tandem reaction involving a copper-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization. nih.gov While the Sonogashira reaction is classically palladium-catalyzed, copper-only systems have gained prominence. nih.govwikipedia.org In this context, 6-methylpicolinic acid acts as an N,O-bidentate ligand.

The proposed mechanism proceeds via a copper catalytic cycle:

Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst, which is stabilized by the 6-methylpicolinic acid ligand, to form a copper acetylide complex. nih.gov

Oxidative Addition: The aryl halide (5-bromopyrimidine derivative) adds to the copper acetylide complex, forming a transient Cu(III) intermediate. nih.govresearchgate.net

Reductive Elimination: This unstable intermediate undergoes reductive elimination, forming the C-C bond between the pyrimidine (B1678525) ring and the alkyne, and regenerating the active Cu(I) catalyst.

Intramolecular Cyclization: Following the coupling, the nitrogen of the amine group on the pyrimidine ring attacks the alkyne triple bond in an intramolecular fashion, leading to the formation of the fused pyrrole (B145914) ring and completing the pyrrolo[2,3-d]pyrimidine scaffold.

The 6-methylpicolinic acid ligand is believed to play a key role in stabilizing the copper intermediates and enhancing the catalytic efficiency, allowing the reaction to proceed under milder conditions than traditional methods. researchgate.net

Mechanism of N-Methylation and Halogenation The mechanisms for the other transformations are more straightforward examples of classic organic reactions.

N-Methylation of Picolinates: The formation of homarine from a picolinate ester and iodomethane is a standard SN2 reaction . The lone pair of electrons on the basic pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic methyl carbon of iodomethane. This results in the formation of a new C-N bond and the departure of iodide as the leaving group, yielding the quaternary N-methylpyridinium product.

Electrophilic Bromination: The formation of 4-bromo-6-methylpicolinic acid proceeds via an electrophilic aromatic substitution mechanism. A bromine electrophile (Br⁺), generated from Br₂ with the aid of an acid, attacks the π-system of the pyridine ring. The regioselectivity is dictated by the directing effects of the existing substituents. The formation of a resonance-stabilized cationic intermediate (the sigma complex or arenium ion) is the rate-determining step. The intermediate that results from attack at the C4 position is the most stable, leading to the observed product upon rearomatization through the loss of a proton.

Iii. Coordination Chemistry and Metal Complexation Studies

Ligand Design and Coordination Modes

6-Methylpicolinic acid is a versatile ligand, the design of which is influenced by its structural and electronic properties. Its coordination behavior is primarily defined by its bidentate nature and the electronic effects of its substituents.

6-Methylpicolinic acid typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group. acs.orgnih.gov This forms a stable five-membered chelate ring. The coordination of the pyridine nitrogen and carboxylate oxygen has been confirmed in numerous studies of its metal complexes. nih.gov

The presence of the methyl group at the 6-position of the pyridine ring, adjacent to the nitrogen atom, has a notable influence on the chelation efficacy of the ligand. This substituent can introduce steric hindrance and alter the electronic properties of the pyridine ring. A study on the complexation of vanadyl(IV) (VO(IV)) ions revealed that the presence of the methyl group in 6-methylpicolinic acid surprisingly decreases the stability of its complexes compared to those formed with unsubstituted picolinic acid. nih.gov This suggests that steric or electronic effects introduced by the methyl group can, in some cases, outweigh the expected increase in basicity and chelation strength.

Synthesis and Characterization of Metal Complexes

A wide array of metal complexes of 6-methylpicolinic acid have been synthesized and characterized, providing insights into their structure and properties.

6-Methylpicolinic acid forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the metal salt with 6-methylpicolinic acid in a suitable solvent.

Copper(II): Copper(II) complexes of 6-methylpicolinic acid have been synthesized and structurally characterized. For example, a complex with the formula [Cu(6-Mepic)₂(H₂O)]·H₂O has been reported, where 6-Mepic is the deprotonated 6-methylpicolinate ligand. daneshyari.com

Zinc(II): Zinc(II) readily forms complexes with picolinic acid derivatives. A synthesized zinc(II) complex with 6-methylpicolinic acid has the formula [Zn(6-mpa)₂(H₂O)]·H₂O. nih.gov

Cobalt(II): Cobalt(II) complexes of 6-methylpicolinic acid have been synthesized, with a reported example being [Co(6-mpa)₂(H₂O)₂]·2H₂O. nih.gov

Nickel(II): The reaction of nickel(II) nitrate (B79036) with 6-methylpicolinic acid yields an octahedral complex, [Ni(6-Mepic)₂(H₂O)₂]. acs.org This complex has been shown to exist in two pseudopolymorphic forms. acs.org

Iron(III): An iron(III) complex with the formula [Fe(6-mpa)₃] has been synthesized and characterized. nih.gov

Vanadyl(IV) (V(IV)O): As previously mentioned, VO(IV) forms both mono and bis complexes with 6-methylpicolinic acid. nih.gov

Chromium(III): A chromium(III) complex with the formula [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ has been reported. nih.gov

Ruthenium(III): While specific studies on Ru(III) with 6-methylpicolinic acid are less common, related research on dipicolinic acid shows the formation of mononuclear Ru(III) complexes.

A summary of some synthesized transition metal complexes with 6-methylpicolinic acid is provided in the table below.

| Metal Ion | Complex Formula | Reference |

| Cu(II) | [Cu(6-Mepic)₂(H₂O)]·H₂O | daneshyari.com |

| Zn(II) | [Zn(6-mpa)₂(H₂O)]·H₂O | nih.gov |

| Co(II) | [Co(6-mpa)₂(H₂O)₂]·2H₂O | nih.gov |

| Ni(II) | [Ni(6-Mepic)₂(H₂O)₂] | acs.org |

| Fe(III) | [Fe(6-mpa)₃] | nih.gov |

| V(IV)O | [VO(6-Mepic)₂] | nih.gov |

| Cr(III) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | nih.gov |

Understanding the behavior of these complexes in solution is crucial. Solution speciation studies determine the different species present at various pH values and their stability.

pH-Potentiometry: This technique has been employed to study the speciation of VO(IV) complexes with 6-methylpicolinic acid. nih.gov These studies help in determining the formation constants of the various complex species in solution.

UV-Vis Spectrophotometry: UV-Vis spectrophotometry is another valuable tool for studying complex formation and speciation in solution. Changes in the absorption spectra upon complexation can be used to monitor the formation of different species and to calculate their stability constants. nih.gov

CZE-ICP-MS: Capillary Zone Electrophoresis coupled with Inductively Coupled Plasma Mass Spectrometry is a powerful technique for the separation and elemental detection of metal complexes. While specific studies utilizing CZE-ICP-MS for 6-methylpicolinic acid complexes are not widely reported, the technique has been used for the characterization of other metal-biomolecule complexes, highlighting its potential for such investigations.

The interaction of binary metal complexes of 6-methylpicolinic acid with other biologically relevant ligands can lead to the formation of ternary complexes. Research in this area is important for understanding the potential biological activity and fate of these compounds.

Structural Analysis of Metal-Ligand Assemblies

In its deprotonated form, 6-methylpicolinate typically acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring, a common feature in complexes of picolinic acid and its derivatives.

A notable example is the series of isostructural complexes with the general formula [M(6-Mepic)₂L₂], where M represents a divalent metal ion such as Ni(II), Co(II), or Cu(II), and L is a monodentate ligand, often water. For instance, the reaction of 6-methylpicolinic acid with nickel(II) nitrate hexahydrate yields an octahedral complex, [Ni(6-Mepic)₂(H₂O)₂]. materialsproject.org In this structure, two 6-methylpicolinate ligands act as bidentate chelators, and two water molecules occupy the remaining coordination sites in a cis arrangement. The nickel ion is in a distorted octahedral environment. The crystal packing of these complexes is often stabilized by an extensive network of hydrogen bonds and, in some cases, π-π stacking interactions between the pyridine rings of the ligands. materialsproject.org

The versatility of 6-methylpicolinic acid as a ligand is further demonstrated by the variety of metal complexes it can form. Studies have reported the synthesis and structural characterization of complexes with a range of metal ions, including chromium, manganese, iron, cobalt, nickel, copper, zinc, cadmium, and mercury. researchgate.net For example, a series of ten metal complexes with 6-methylpicolinic acid were synthesized and characterized, with general formulas such as [M(6-mpa)₂(H₂O)₂] (where M = Mn, Ni, Co, Cd) and [Fe(6-mpa)₃]. researchgate.net In the case of the iron(III) complex, three bidentate 6-methylpicolinate ligands coordinate to the iron center, resulting in a neutral and stable octahedral complex.

The structural parameters of these metal-ligand assemblies, such as bond lengths and angles, provide valuable insights into the nature of the metal-ligand interactions. The M-N and M-O bond distances are characteristic of the specific metal ion and its coordination number.

Table 1: Selected Structural Data for Metal Complexes of 6-Methylpicolinate

| Complex Formula | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Ni(6-Mepic)₂(H₂O)₂] | Ni(II) | Distorted Octahedral | Ni-N, Ni-O | N-Ni-O, O-Ni-O | materialsproject.org |

| [Co(6-Mepic)₂(H₂O)₂] | Co(II) | Distorted Octahedral | Co-N, Co-O | N-Co-O, O-Co-O | researchgate.net |

| [Cu(6-Mepic)₂(H₂O)]·H₂O | Cu(II) | Square Pyramidal | Cu-N, Cu-O | N-Cu-O, O-Cu-O | researchgate.net |

| [Fe(6-Mepic)₃] | Fe(III) | Octahedral | Fe-N, Fe-O | N-Fe-O, O-Fe-O | researchgate.net |

| [Zn(6-Mepic)₂(H₂O)]·H₂O | Zn(II) | Distorted Trigonal Bipyramidal | Zn-N, Zn-O | N-Zn-O, O-Zn-O | researchgate.net |

| [Cd(6-Mepic)₂(H₂O)₂]·2H₂O | Cd(II) | Distorted Octahedral | Cd-N, Cd-O | N-Cd-O, O-Cd-O | researchgate.net |

| [Mn(6-Mepic)₂(H₂O)₂] | Mn(II) | Distorted Octahedral | Mn-N, Mn-O | N-Mn-O, O-Mn-O | researchgate.net |

| [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Cr(III) | Octahedral | Cr-N, Cr-O | N-Cr-O, O-Cr-O | researchgate.net |

| [Hg(6-mpa)₂(H₂O)] | Hg(II) | Distorted Trigonal Bipyramidal | Hg-N, Hg-O | N-Hg-O, O-Hg-O | researchgate.net |

Note: Specific bond lengths and angles are highly dependent on the crystal structure determination and can be found in the cited literature. The table provides a general overview of the characterized complexes.

Furthermore, pseudopolymorphism has been observed in some of these systems, where complexes with the same chemical formula crystallize in different forms due to variations in the arrangement of molecules and the presence or absence of co-crystallized solvent molecules. materialsproject.org For instance, two pseudopolymorphs of [Ni(6-Mepic)₂(H₂O)₂] have been identified: one with two additional water molecules in the crystal lattice, [Ni(6-Mepic)₂(H₂O)₂]·2H₂O, and one without. materialsproject.org These different crystalline forms exhibit distinct supramolecular assemblies, highlighting the subtle factors that can influence the solid-state architecture of these coordination compounds. materialsproject.org

Iv. Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-Methylpicolinic acid hydrochloride in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For the free base, 6-methylpicolinic acid, the methyl protons typically appear as a singlet, while the three aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns. Upon formation of the hydrochloride salt, the protonation of the pyridine nitrogen atom leads to a general downfield shift of all proton signals due to the increased positive charge and deshielding effect on the ring. pw.edu.pl The acidic proton of the carboxylic acid group is also observable, often as a broad singlet at a very downfield chemical shift (typically >10 ppm), and its signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show seven distinct signals. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the pyridine ring have characteristic shifts, which are also influenced by the protonation of the nitrogen atom, generally causing a downfield shift compared to the free base. The methyl carbon signal appears at the most upfield position.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Below are the predicted chemical shift ranges for this compound. Actual values can vary based on the solvent and concentration.

| Atom Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Carboxyl (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Pyridine Ring (Ar-H) | 7.5 - 9.0 (m) | 125 - 155 |

| Methyl (-CH₃) | 2.5 - 3.0 (s) | 20 - 25 |

Note: s = singlet, m = multiplet. Data is estimated based on known values for similar compounds like picolinic acid and its derivatives. pw.edu.pllibretexts.orgrsc.org

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In typical MS experiments, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The hydrochloride salt will typically dissociate, and the mass spectrum will show the molecular ion peak for the free base, 6-methylpicolinic acid (C₇H₇NO₂), at an m/z corresponding to its molecular weight (137.14 g/mol ). nih.gov

Hyphenated techniques, particularly Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), are powerful for analyzing complex mixtures and quantifying the compound. mdpi.com ESI is a soft ionization technique that often yields the protonated molecular ion [M+H]⁺ as the base peak. researchgate.netnih.gov For 6-methylpicolinic acid, this would appear at m/z 158.0, corresponding to the protonated form of the related 6-chloropicolinic acid. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. Common fragmentation pathways for picolinic acids involve the loss of the carboxyl group (-COOH) as CO₂ and other characteristic cleavages of the pyridine ring. nih.gov

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" unique to the compound. The IR spectrum of this compound displays several characteristic absorption bands. nih.gov

Key expected IR absorption bands include:

O-H Stretch : A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group. libretexts.org

N-H Stretch : A broad band around 2500-3000 cm⁻¹ resulting from the protonated pyridine nitrogen (N⁺-H).

C=O Stretch : A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically found around 1700-1730 cm⁻¹. libretexts.org

C=C and C=N Stretches : Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

C-H Bends : Absorptions corresponding to the bending vibrations of the methyl and aromatic C-H bonds.

The presence of the broad N-H stretch and the specific position of the C=O stretch are indicative of the hydrochloride salt form.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound. ugm.ac.id The pyridine ring system gives rise to characteristic absorption bands in the UV region. Typically, picolinic acid derivatives show absorption maxima (λ_max) around 260-270 nm. mdpi.com The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution. Protonation of the pyridine nitrogen to form the hydrochloride salt can cause a shift in the absorption wavelength. UV-Vis spectroscopy is a simple and robust technique often employed for quantitative analysis in pharmaceutical applications, including dissolution testing. researchgate.netmu-varna.bg

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic organic molecule with all electrons paired, it is EPR-silent and cannot be directly studied by this technique. EPR spectroscopy would only become a relevant analytical tool if the compound were to form a complex with a paramagnetic metal ion.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com

Interactive Data Table: Example Crystal Data for 6-Methylnicotinic Acid

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.8788 | nih.gov |

| b (Å) | 13.634 | nih.gov |

| c (Å) | 6.1094 | nih.gov |

| β (°) | 90.51 | nih.gov |

| V (ų) | 323.07 | nih.gov |

Note: This data is for the isomer 6-methylnicotinic acid and serves as an illustrative example.

Chromatographic Separation Methods (HPLC, TLC)

Chromatographic techniques are essential for verifying the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for the analysis of picolinic acid derivatives. nih.gov A common approach is reverse-phase (RP) HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is typically performed using a UV detector set to the λ_max of the compound. HPLC methods can be validated for linearity, accuracy, and precision, making them suitable for quality control. avantorsciences.com

Thin-Layer Chromatography (TLC) : TLC is a simpler, faster, and less expensive chromatographic method used for qualitative analysis, purity checks, and reaction monitoring. nih.gov For picolinic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov A variety of mobile phase systems can be employed, often consisting of a mixture of a moderately polar solvent (like chloroform (B151607) or ethyl acetate) and a more polar solvent (like methanol or acetic acid). mdpi.com After development, the spots can be visualized under a UV lamp or by staining with a suitable reagent. nih.gov

Electrochemical Characterization (Voltammetry)

Voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of electroactive species. For this compound, voltammetric studies can elucidate its oxidation and reduction potentials, the kinetics of electron transfer, and its stability under various electrochemical conditions. While specific voltammetric data for this compound is not extensively available in the public domain, the electrochemical behavior can be inferred from studies on its parent compound, picolinic acid, and its derivatives.

In a typical voltammetric experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a varying potential, and the resulting current is measured. The choice of electrode material (e.g., glassy carbon, platinum, or mercury), solvent, and supporting electrolyte can significantly influence the results.

Research Findings:

Studies on picolinic acid have shown that the pyridine ring can undergo irreversible reduction at negative potentials. dss.go.th For instance, cyclic voltammetry of a 1.0 mmol dm⁻³ solution of 2-picolinic acid in 0.1 mol dm⁻³ NaCl revealed two irreversible cathodic peaks at approximately -0.42 V and -1.03 V, which are attributed to the reduction of the pyridine moiety. dss.go.th The carboxylic acid group can also be electrochemically active, although its redox processes might be more complex and pH-dependent.

When 6-Methylpicolinic acid acts as a ligand in metal complexes, the electrochemical behavior is often dominated by the metal center. orientjchem.org The redox potentials of these complexes provide information about the electronic environment of the metal ion and the stability of its different oxidation states. For example, in a study of metal complexes with picolinic acid, the ligand itself showed an irreversible reduction peak at around -0.69 V and an irreversible oxidation peak at 1.31 V. orientjchem.org The metal complexes, however, exhibited redox processes attributed to the metal center, with reduction potentials varying depending on the metal ion. orientjchem.org

The following interactive table illustrates the kind of data that can be obtained from a voltammetric analysis of picolinic acid and its metal complexes. This data serves as a reference for the expected electrochemical characteristics of this compound and its potential coordination compounds.

| Compound | Technique | Solvent/Electrolyte | Working Electrode | Process | Potential (V) vs. Ref. | Reference |

|---|---|---|---|---|---|---|

| Picolinic Acid | Cyclic Voltammetry | 0.1 M NaCl | Glassy Carbon | Irreversible Reduction | -0.42, -1.03 | dss.go.th |

| Picolinic Acid | Cyclic Voltammetry | DMF / Tetrabutyl ammonium (B1175870) perchlorate | Not Specified | Irreversible Reduction | -0.69 | orientjchem.org |

| Picolinic Acid | Cyclic Voltammetry | DMF / Tetrabutyl ammonium perchlorate | Not Specified | Irreversible Oxidation | 1.31 | orientjchem.org |

| [Co(picolinate)₂(H₂O)₂] | Cyclic Voltammetry | DMF / Tetrabutyl ammonium perchlorate | Not Specified | Quasi-reversible Reduction (Co²⁺/Co⁺) | -0.53 | orientjchem.org |

| [Ni(picolinate)₂(H₂O)₂] | Cyclic Voltammetry | DMF / Tetrabutyl ammonium perchlorate | Not Specified | Quasi-reversible Reduction (Ni²⁺/Ni⁺) | -0.78 | orientjchem.org |

| [Cu(picolinate)₂(H₂O)₂] | Cyclic Voltammetry | DMF / Tetrabutyl ammonium perchlorate | Not Specified | Quasi-reversible Reduction (Cu²⁺/Cu⁺) | -0.61 | orientjchem.org |

| [Zn(picolinate)₂(H₂O)₂] | Cyclic Voltammetry | DMF / Tetrabutyl ammonium perchlorate | Not Specified | Quasi-reversible Reduction (Zn²⁺/Zn⁺) | -0.84 | orientjchem.org |

Disclaimer: The data presented in this table is for picolinic acid and its metal complexes and is intended to be illustrative of the type of information obtained from voltammetric studies. Specific values for this compound may vary.

Chiroptical Spectroscopy (Circular Dichroism) for Optically Active Systems

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, it can be part of an optically active system, for instance, when it acts as a ligand in a chiral metal complex or when it interacts with a chiral environment such as a protein. nih.govnih.gov In such cases, an induced CD (ICD) spectrum can be observed. nih.gov

The study of such optically active systems is crucial for applications in asymmetric catalysis, chiral recognition, and pharmacology. The CD spectrum provides valuable information about the absolute configuration and conformational features of the chiral system.

Research Findings:

The principles of chiroptical spectroscopy are well-established. When an achiral molecule like this compound coordinates to a metal center to form a chiral complex, or binds to a chiral molecule, it can exhibit a CD signal in the region of its electronic transitions. nih.govresearchgate.net The sign and magnitude of the CD bands (known as Cotton effects) are directly related to the stereochemistry of the complex.

For example, if this compound were to form a complex with a transition metal ion that subsequently adopts a chiral geometry (e.g., a helical or twisted conformation), the d-d electronic transitions of the metal and the π-π* transitions of the ligand would become CD-active. researchgate.netmdpi.com The analysis of these CD signals can help in assigning the absolute configuration (e.g., Δ or Λ for octahedral complexes) of the metal center. researchgate.net

The following interactive table provides a hypothetical example of the type of data that could be obtained from a CD spectroscopic study of a chiral metal complex of 6-methylpicolinate.

| Hypothetical Chiral System | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition Assignment | Inferred Structural Information |

|---|---|---|---|---|

| Δ-[M(6-methylpicolinate)₃]ⁿ⁺ | ~280 | +15 | π-π* (ligand) | Absolute configuration at the metal center |

| ~450 | -2.5 | d-d (metal) | ||

| Λ-[M(6-methylpicolinate)₃]ⁿ⁺ | ~280 | -15 | π-π* (ligand) | Opposite absolute configuration to the Δ-isomer |

| ~450 | +2.5 | d-d (metal) |

Disclaimer: The data in this table is hypothetical and serves to illustrate the principles of circular dichroism for a chiral system involving 6-methylpicolinate. Actual experimental results would depend on the specific metal ion and the conditions of the measurement.

V. Mechanistic Investigations and Theoretical Chemistry

Reaction Mechanisms of 6-Methylpicolinic Acid and Derivatives

The reactivity of 6-methylpicolinic acid is significantly influenced by the interplay of the carboxylic acid, the pyridine (B92270) ring, and the methyl group. Understanding the mechanisms of its reactions, particularly those involving the N-oxide derivatives, is crucial for its synthetic applications.

The N-oxides of picoline derivatives, including 6-methylpicolinic acid, are known to undergo characteristic rearrangements, most notably the Boekelheide reaction. This reaction typically involves the treatment of an α-picoline N-oxide with an acylating agent, such as acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA), to yield a hydroxymethylpyridine derivative. wikipedia.org

The generally accepted mechanism for the Boekelheide reaction begins with the acylation of the N-oxide oxygen by the anhydride. wikipedia.org This is followed by the deprotonation of the α-methyl group by the resulting carboxylate anion. The intermediate then undergoes a [3.3]-sigmatropic rearrangement, a concerted pericyclic reaction, which leads to the formation of an acylated hydroxymethylpyridine. Subsequent hydrolysis of the ester furnishes the final hydroxymethylpyridine product. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires heating. wikipedia.org

Recent studies on the rearrangement of pyrimidine (B1678525) N-oxides, a related class of compounds, have suggested that the reaction may not be purely concerted. nih.gov Experimental evidence, including the trapping of radical species with TEMPO and the formation of solvent-incorporated products, indicates the potential involvement of radical intermediates. nih.gov High-level quantum chemical calculations support the energetic feasibility of both a concerted [3.3]-sigmatropic rearrangement and stepwise pathways involving either ion pairs or radical pairs. nih.gov While these findings are on a different heterocyclic system, they open up avenues for further investigation into the finer mechanistic details of rearrangements in picoline N-oxide derivatives like that of 6-methylpicolinic acid.

A study on the reaction of 2-picoline-N-oxide with acetic anhydride provided evidence for the intramolecular nature of the oxygen scrambling in the acetoxy-group, suggesting the involvement of an ion-pair rather than a radical-pair in that specific case. rsc.org The reaction of 2-alkyl pyridine N-oxides with Mosher's acyl chloride has been shown to be the first example of a stereoselective Boekelheide rearrangement, yielding enantiomerically enriched 1-(2-pyridinyl)alkyl alcohols. researchgate.net

Table 1: Reagents and Conditions for N-Oxide Rearrangements

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Reflux (~140 °C) | Hydroxymethylpyridine derivative | wikipedia.org |

| Trifluoroacetic Anhydride (TFAA) | Room Temperature | Hydroxymethylpyridine derivative | wikipedia.org |

| Mosher's Acyl Chloride | Low Temperature | Enantiomerically enriched 1-(2-pyridinyl)alkyl alcohol | researchgate.net |

The picolinic acid scaffold is a well-established and effective directing group in transition metal-catalyzed reactions, particularly for C-H bond activation. The nitrogen atom and the carboxylate group can chelate to a metal center, positioning it for the selective functionalization of a specific C-H bond.

In palladium-catalyzed reactions, picolinamide (B142947) derivatives have been extensively used to direct the functionalization of remote C(sp³)–H bonds. nih.gov For instance, picolinamide-guided site-selective δ-C–H chalcogenation of aliphatic amines has been achieved. nih.gov The catalytic cycle is believed to involve the coordination of the picolinamide to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. Subsequent oxidative addition of a chalcogen source and reductive elimination yields the functionalized product and regenerates the active palladium catalyst. The steric and electronic properties of the picolinamide directing group are crucial for the efficiency and selectivity of the reaction. nih.gov

Furthermore, 2-picolinic acid itself has been identified as a highly effective, naturally occurring hydrogen bond donor catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. rsc.org In this role, it works in concert with a halide co-catalyst. The proposed mechanism involves the activation of the epoxide by hydrogen bonding from the picolinic acid, which facilitates the nucleophilic attack of the halide. The resulting alkoxide then attacks CO₂, and subsequent ring-closure releases the cyclic carbonate and regenerates the catalyst system. This catalytic system has shown high yields and selectivity for both terminal and internal epoxides under mild conditions. rsc.org

The synthesis of picolinate (B1231196) and picolinic acid derivatives can also be achieved via multi-component reactions catalyzed by heterogeneous catalysts like metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net These reactions often proceed through complex catalytic cycles involving intermediates where the picolinic acid moiety is formed in situ.

Computational Chemistry and Quantum Mechanical Modeling

Theoretical methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide invaluable insights into the structural, electronic, and dynamic properties of 6-methylpicolinic acid hydrochloride.

DFT calculations are a powerful tool for investigating the molecular geometry, electronic properties, and vibrational frequencies of molecules like 6-methylpicolinic acid. While specific DFT studies on this compound are not widely published, extensive research on closely related molecules such as 6-methylnicotinic acid (an isomer) and other pyridine carboxylic acids provides a strong basis for understanding its properties. jocpr.comjocpr.com

For 6-methylnicotinic acid, DFT calculations using the B3LYP functional and a 6-311+G(d,p) basis set have been performed to determine its optimized geometry and electronic structure. jocpr.com These studies show that the pyridine ring skeleton is largely planar, but the methyl and carboxylic acid groups may exhibit slight out-of-plane deviations. jocpr.com Similar calculations for 6-methylpicolinic acid would be expected to reveal the preferred conformation of the carboxylic acid group relative to the pyridine ring and the methyl group, taking into account potential intramolecular hydrogen bonding between the carboxylic proton and the pyridine nitrogen.

DFT calculations can also elucidate electronic properties such as the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MESP), and various reactivity descriptors. The MESP map for 6-methylnicotinic acid, for example, clearly shows electron-rich regions around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack, while the hydrogen atoms are electron-deficient. jocpr.com A similar MESP for 6-methylpicolinic acid would highlight the nucleophilic character of the pyridine nitrogen and the carbonyl oxygen, as well as the acidic nature of the carboxylic proton. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. jocpr.com

Table 2: Common DFT Functionals and Basis Sets for Pyridine Derivatives

| Method | Basis Set | Typical Applications | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry optimization, electronic properties, vibrational analysis | jocpr.com |

| M06-2X | def2-TZVP | Conformationally-dependent descriptor prediction | nih.gov |

| PBE0-D3 | 6-311G(d) | Geometry optimization, thermochemical treatments | nih.gov |

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a detailed picture of intermolecular interactions in condensed phases. For this compound in an aqueous solution, MD simulations could be used to investigate solvation, ion pairing, and the dynamics of hydrogen bonding.

The simulations would track the trajectories of all atoms over time, allowing for the calculation of various properties. For instance, radial distribution functions (RDFs) can be calculated to understand the solvation shell structure around the cation and anion, revealing how water molecules orient themselves around the different parts of the 6-methylpicolinium ion (e.g., the charged nitrogen, the carboxylic acid group, and the methyl group). The simulations would also provide information on the extent of ion pairing between the 6-methylpicolinium cation and the chloride anion. Analysis of hydrogen bonding between the solute molecules and water, as well as potential intramolecular hydrogen bonds, would also be a key output of such a study. nih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. For derivatives of 6-methylpicolinic acid, QSAR studies could be instrumental in designing new compounds with enhanced or specific activities.

Although specific QSAR studies on 6-methylpicolinic acid derivatives are not extensively documented, research on related structures like dipicolinic acid derivatives provides valuable insights into the methodologies and types of descriptors that would be relevant. nih.govscispace.com A QSAR study on the antioxidant activity of dipicolinic acid derivatives, for example, successfully developed robust models using molecular descriptors calculated by software such as DRAGON and ADMEWORKS. nih.gov

The process of developing a QSAR model for 6-methylpicolinic acid derivatives would involve several key steps:

Data Set Preparation: A series of 6-methylpicolinic acid derivatives with measured biological activity (e.g., antifungal, antibacterial, or enzyme inhibitory activity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters) descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed activity.

Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

For dipicolinic acid derivatives, important descriptors for antioxidant activity were found to include those related to molecular polarity, the number of double bonds, and the presence of hydrogen bond donors. nih.gov A QSAR study on 6-methylpicolinic acid derivatives would likely identify similar important structural features, along with descriptors that specifically account for the effects of the methyl group and the substitution pattern on the pyridine ring. The ultimate goal of such a QSAR study would be to guide the synthesis of new derivatives with improved biological profiles. nih.govmdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Description | Reference |

|---|---|---|---|

| Constitutional (1D) | Number of double bonds (NDB) | Count of double bonds in the molecule | nih.gov |

| Topological (2D) | Moran autocorrelation - lag 4 / weighted by mass (MATS4m) | A measure of the correlation between atomic properties at a certain topological distance | nih.gov |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on electron diffraction - signal 03 / unweighted (Mor10p) | A 3D descriptor based on a molecular transform | nih.gov |

| Functional Group Counts | Hydrogen bond donors (HBD) | The number of hydrogen bond donor groups | nih.gov |

| Geometrical (3D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens | nih.gov |

Vi. Applications in Chemical Biology, Catalysis, and Materials Science Excluding Clinical/therapeutic Applications

Catalytic Applications in Organic Synthesis

6-Methylpicolinic acid and its derivatives have emerged as valuable molecules in the realm of organic catalysis, contributing to both metal-free and metal-mediated synthetic methodologies. The presence of a Lewis basic nitrogen atom on the pyridine (B92270) ring and a coordinating carboxylic acid group allows this compound to influence the rate and selectivity of various organic reactions.

While specific documented instances of 6-methylpicolinic acid hydrochloride acting as a primary Lewis base organocatalyst in stereoselective reactions are not extensively reported in the literature, the broader class of picolinic acid derivatives has been recognized for its potential in this area. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often relies on functionalities like the pyridine nitrogen in 6-methylpicolinic acid to act as a Lewis base. nih.gov In principle, the nitrogen atom can activate substrates, such as silicon-containing reagents, to facilitate stereoselective transformations. The field of asymmetric organocatalysis is rapidly expanding, with catalysts often being classified based on their mechanism of action, including as Lewis bases. nih.gov

The general mechanism for Lewis base organocatalysis involves the donation of a lone pair of electrons from the catalyst to a Lewis acidic center in a reactant, thereby enhancing its reactivity. For picolinic acid derivatives, the nitrogen atom is the primary site for this interaction. The stereochemical outcome of such reactions is often directed by the chiral environment created by the catalyst, which can be achieved through the introduction of chiral substituents. While 6-methylpicolinic acid itself is not chiral, it serves as a foundational scaffold for the design of more complex, chiral organocatalysts. The development of novel organocatalysts is a continuous effort in chemical synthesis, aiming to achieve high efficiency and enantioselectivity in a variety of chemical transformations. nih.gov

6-Methylpicolinic acid, typically in its deprotonated form (6-methylpicolinate), has demonstrated significant utility as a ligand in metal-mediated catalytic transformations. The coordination of the picolinate (B1231196) ligand to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of the resulting complex.

A notable application is in the formation of coordination complexes with transition metals like rhodium(III) and copper(II). researchgate.net These complexes have been synthesized and structurally characterized, revealing the versatility of the 6-methylpicolinate ligand in forming diverse coordination geometries. researchgate.net For instance, a series of seven new coordination compounds with 6-methylpicolinic acid (6-HMepic) and rhodium(III) or copper(II) have been synthesized, including [Rh(6-Mepic)3], [Rh(6-Mepic)2(H2O)Cl], and [Cu(6-Mepic)2]n. researchgate.net The structural diversity of these complexes highlights the adaptability of the 6-methylpicolinate ligand. researchgate.net

In the broader context of copper-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the copper catalyst and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.govmdpi.comresearchgate.netfuture4200.com While not always explicitly mentioning 6-methylpicolinic acid, the principles of ligand design in these reactions are applicable. The use of N,O-bidentate ligands, a class to which 6-methylpicolinate belongs, is a common strategy to enhance the efficiency of copper-catalyzed reactions. The development of "ligand-free" protocols often relies on the in-situ formation of active catalytic species, where a component of the reaction mixture can act as a ligand. mdpi.com

The following table summarizes some of the structurally characterized rhodium and copper complexes of 6-methylpicolinate, demonstrating its role as a ligand in metal-mediated systems. researchgate.net

| Complex Formula | Metal Ion |

| [Rh(6-Mepic)3] | Rhodium(III) |

| [Rh(6-Mepic)2(H2O)Cl] | Rhodium(III) |

| [Rh(6-HMepic)(6-Mepic)Cl2]·3.5(H2O) | Rhodium(III) |

| [Cu(6-Mepic)2(H2O)]·H2O | Copper(II) |

| [Cu(6-Mepic)2]n | Copper(II) |

| [Cu(6-Mepic)(6-HMepic)I] | Copper(II) |

| [Cu(6-Mepic)(6-HMepic)Cl] | Copper(II) |

Applications in Materials Science

The structural attributes of this compound make it a valuable building block in the design and synthesis of advanced materials. Its ability to act as a ligand for metal ions and participate in non-covalent interactions allows for the construction of complex architectures with tailored properties.

6-Methylpicolinic acid is recognized as a biochemical reagent and an organic compound that can be utilized in life science-related research. medchemexpress.comchemsrc.com It serves as a precursor or intermediate in the synthesis of more complex molecules, often referred to as specialty chemicals. These are chemicals produced for specific applications and are generally of a higher value than commodity chemicals. The functional groups present in 6-methylpicolinic acid, namely the carboxylic acid and the pyridine ring with a methyl substituent, provide reactive handles for further chemical modifications.

One example of its formation as a specialty chemical is through the bioconversion of 2,6-dimethylpyridine (B142122) by the fungus Exophiala dermatitidis. nih.gov This process selectively oxidizes one of the methyl groups of the starting material to a carboxylic acid, yielding 6-methylpicolinic acid with high molar conversion. nih.gov This biotechnological route highlights the potential of this compound as a bio-based building block for the chemical industry.

While the specific end-use specialty chemicals derived from 6-methylpicolinic acid are not always detailed in general chemical catalogs, its structure suggests potential applications in the synthesis of:

Pharmaceutical intermediates: The picolinic acid scaffold is present in various biologically active molecules.

Agrochemicals: Pyridine-based compounds are a well-established class of herbicides and pesticides.

Functional dyes and pigments: The aromatic pyridine ring can be incorporated into larger chromophoric systems.

The ability of 6-methylpicolinic acid to coordinate with metal ions through its nitrogen atom and carboxylate group makes it an excellent ligand for the construction of coordination polymers and supramolecular assemblies. researchgate.net Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands, and their properties are highly dependent on the nature of these components. nih.govmdpi.com

Research has demonstrated the synthesis and structural characterization of coordination compounds involving 6-methylpicolinic acid and metal ions such as rhodium(III) and copper(II). researchgate.net These studies reveal the formation of both discrete mononuclear complexes and extended polymeric structures. researchgate.net The resulting architectures are stabilized by the coordination bonds between the metal centers and the 6-methylpicolinate ligands.

Furthermore, the principles of supramolecular chemistry, which involve the study of non-covalent interactions, are relevant to the behavior of 6-methylpicolinic acid. nih.govmdpi.com Hydrogen bonding, π-π stacking, and other weak interactions can direct the self-assembly of molecules into well-defined supramolecular structures. mdpi.com Picolinate derivatives, in general, have been shown to form co-crystals and other supramolecular assemblies with various organic molecules. researchgate.net For instance, the supramolecular assembly of tetramethylcucurbit sigmaaldrich.comuril with 2-picolylamine, a related compound, has been studied, demonstrating the potential for host-guest chemistry. nih.gov

The following table provides examples of coordination polymers and supramolecular assemblies formed from related picolinic acid derivatives, illustrating the potential of 6-methylpicolinic acid in this field.

| Assembly Type | Components | Key Interactions | Reference |

| Coordination Polymer | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid and various metal ions (Mn, Co, Ni, Cu) | Coordination bonds, hydrogen bonding | nih.gov |

| Supramolecular Assembly | Fumaric acid and ethyl 2-picolinate | Intermolecular hydrogen bonds, π–π stacking | researchgate.net |

| Supramolecular Assembly | 3/4-Chlorobenzoic acid and amino-chloropyridine derivatives | Hydrogen bonding, halogen bonding, π–π stacking | mdpi.com |

Picolinic acid and its derivatives have shown promise in the development of chemical sensors, particularly electrochemical sensors. researchgate.net These sensors are analytical devices that convert a chemical signal into a measurable electrical signal. The ability of the picolinic acid moiety to interact with specific analytes, either through coordination with metal ions or through other binding mechanisms, is key to its application in this field.

Molecularly imprinted polymers (MIPs) are a class of materials that can be designed to selectively recognize a target molecule. Electrochemical sensors based on MIPs have been developed for the detection of picolinic acid itself, which is a metabolite of tryptophan. researchgate.net This indicates that the picolinic acid structure is suitable for creating specific recognition sites within a polymer matrix.

Furthermore, the modification of electrode surfaces with materials containing picolinic acid derivatives can enhance the sensitivity and selectivity of electrochemical sensors for various analytes. researchgate.net For example, sensors based on transition metal materials are widely used for the detection of phenolic compounds, and the ligands coordinating the metal centers play a crucial role in the sensor's performance. nih.gov The development of biosensors for neurotransmitters like dopamine (B1211576) has also utilized polymer composites that could potentially incorporate picolinic acid-like functionalities to improve detection. mdpi.com While direct applications of this compound in commercially available sensors may not be widespread, the underlying chemical principles suggest its potential as a component in the design of novel sensing platforms.

Analytical Derivatization Reagent for Enhanced Detection (e.g., for Hydroxysteroids)

6-Methylpicolinic acid, a derivative of picolinic acid, serves as a specialized derivatization reagent to enhance the detection of certain molecules, particularly hydroxysteroids, in analytical chemistry. Its primary function is to react with hydroxyl groups on target analytes, thereby creating a new derivative molecule with properties that are more suitable for analysis by modern detection techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).

The core principle behind its use is the introduction of a pyridine group, which is readily protonated. This significantly increases the ionization efficiency of the steroid molecule in the positive-ion mode of ESI-MS, leading to a much stronger signal and, consequently, lower limits of detection.

Detailed Research Findings:

A key study investigated the synthesis and LC-ESI-MS behavior of various pyridine-carboxylate derivatives of hydroxysteroids, including those formed from 6-methylpicolinic acid. The research compared the effectiveness of 6-methylpicolinoyl derivatives with picolinoyl, nicotinoyl, and other derivatives for the analysis of hydroxysteroids such as estrone, estradiol, dehydroepiandrosterone (B1670201) (DHEA), and testosterone.

The derivatization can be achieved through two primary methods:

The Acyl Chloride Method: Where the acid is converted to a more reactive acyl chloride before reacting with the steroid.

The Mixed Anhydride (B1165640) Method: Using reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) to form a mixed anhydride in situ, which then acylates the steroid. The study found that the mixed anhydride method generally provided better yields for the synthesis of these derivatives. mdpi.com

Upon analysis with LC-ESI-MS, the 6-methylpicolinoyl derivatives of hydroxysteroids predominantly formed protonated molecules, represented as [M+H]⁺ ions. mdpi.com This characteristic is highly desirable for quantitative analysis, as it concentrates the ion signal into a single, well-defined species, maximizing sensitivity. This contrasts with some other derivatives, such as nicotinoyl esters, which tended to form acetonitrile (B52724) adduct ions ([M+H+CH₃CN]⁺) with high intensity, potentially complicating the spectra. mdpi.com Even for steroids with two hydroxyl groups, like estradiol, the 6-methylpicolinoyl derivative still produced a singly charged [M+H]⁺ ion. mdpi.com

The enhanced ionization and fragmentation efficiency provided by picolinoyl-type derivatization allows for the development of highly sensitive and specific quantification methods using techniques like selected reaction monitoring (SRM). mdpi.comchemsrc.com Research on the closely related picolinoyl derivatives (without the methyl group) has shown a 5- to 10-fold increase in ESI response compared to the underivatized corticosteroids, a benefit that underpins the utility of this class of reagents. chemsrc.com

Table 1: Comparison of Pyridine-Carboxylate Derivatives for Hydroxysteroid Analysis by LC-ESI-MS

| Derivative | Predominant Ion in Positive ESI-MS | General Yield Method | Suitability for LC-ESI-MS |

|---|---|---|---|

| 6-Methylpicolinoyl | [M+H]⁺ | Mixed Anhydride Method | High (produces a clear, single protonated molecular ion) |

| Picolinoyl | [M+H]⁺ | Mixed Anhydride Method | High (provides significant signal enhancement) |

| Nicotinoyl | [M+H+CH₃CN]⁺ | Mixed Anhydride Method | Moderate (formation of adduct ions can complicate spectra) |

| Isonicotinoyl | [M+H+CH₃CN]⁺ | Mixed Anhydride Method | Moderate (formation of adduct ions can complicate spectra) |

| 2-Methoxynicotinoyl | [M+H]⁺ | Mixed Anhydride Method | High (produces a clear protonated molecular ion) |

Role in Environmental Chemistry Research

Based on available scientific literature, there is no specific information regarding the role or application of this compound in environmental chemistry research. Searches for its use in environmental analysis, contaminant monitoring, or remediation studies did not yield specific results. Research in this area tends to focus on the parent compound, picolinic acid, which is studied as an environmental intermediate from industrial processes and as a subject of biodegradation research. mdpi.comfishersci.com Other picolinic acid derivatives, such as certain herbicides, are also subjects of environmental studies, but these are distinct from 6-methylpicolinic acid. nih.gov The compound is primarily cataloged as a biochemical reagent for general life science research. medchemexpress.com

Vii. Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 6-methylpicolinic acid and its derivatives, research is moving beyond traditional methods toward more sustainable paradigms.

A significant advancement in this area is the use of biocatalysis. In one notable study, the fungus Exophiala dermatitidis demonstrated the ability to selectively oxidize a single methyl group of 2,6-dimethylpyridine (B142122) to produce 6-methylpicolinic acid. nih.gov This bioconversion process achieved a high molar conversion yield of 89% after 54 hours of incubation, accumulating 9.2 g/L of the product without the formation of the dipicolinic acid byproduct. nih.gov This method represents a highly regioselective and sustainable alternative to conventional chemical oxidation.

Furthermore, innovations in chemical synthesis are being explored for related picolinic acid structures, which could be adapted for 6-methylpicolinic acid. For instance, a patented method describes the synthesis of 6-methoxy-2-picolinic acid starting from the inexpensive material 2-chloro-6-trichloromethylpyridine. The process involves reaction with sodium methoxide, followed by steps with methanol (B129727) and sodium hydroxide, highlighting a pathway with mild conditions and improved yields suitable for industrial application.

Another area of interest is the development of sustainable production routes from biomass. While not yet applied directly to 6-methylpicolinic acid, metabolic engineering approaches have been used to produce related compounds like 6-aminocaproic acid (a precursor to Nylon-6) from renewable resources like 2-oxoglutarate in E. coli. nih.govresearchgate.net These retro-synthetic strategies identify novel biosynthetic pathways that, with further development, could be engineered for the sustainable production of various pyridine (B92270) derivatives. nih.govresearchgate.net

Advanced Computational Prediction of Reactivity and Interaction Dynamics

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design. researchgate.netmdpi.com For 6-methylpicolinic acid and its analogues, methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming indispensable. escholarship.org

Computational studies allow for the detailed investigation of molecular properties that govern reactivity. For example, the analysis of a related compound, Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT), used DFT to calculate global and local reactivity descriptors. mdpi.com Such calculations can identify the most electrophilic and nucleophilic sites within a molecule, predicting its susceptibility to various chemical reactions. mdpi.com This approach can be directly applied to 6-methylpicolinic acid hydrochloride to understand how the protonation state and the methyl group influence the reactivity of the pyridine ring and the carboxylic acid function.

Molecular dynamics simulations offer insights into the dynamic behavior and interactions of molecules in different environments. researchgate.net For instance, MD simulations were used to study the interaction of EAMT with the adenosine (B11128) A1 receptor, revealing how the ligand influences the protein's structure and stability over time. mdpi.com Similar simulations could predict how this compound interacts with solvents, catalytic metal centers, or biological macromolecules, providing a nanoscale view of the forces driving these interactions. These computational methods are crucial for designing new derivatives with tailored properties and for understanding their mechanism of action in complex systems. escholarship.orgmdpi.com

Development of Next-Generation Catalytic Systems with Enhanced Selectivity

Picolinic acid derivatives are effective ligands in coordination chemistry, and 6-methylpicolinic acid is emerging as a key component in the development of advanced catalysts. Its specific steric and electronic properties can be harnessed to create catalytic systems with improved stability and selectivity.

A prominent example is its use in molybdenum(VI)-based catalysts for the synthesis of oxazolines and thiazolines, which are important structural motifs in natural products and pharmaceuticals. researchgate.net Research has shown that using 6-methylpicolinate as a ligand for a Mo(VI) dioxide catalyst significantly enhances its thermal stability and effectiveness. researchgate.net A systematic study compared various substituted picolinic acid ligands for the cyclodehydration of a serine derivative. The catalyst formed with 6-methylpicolinic acid (referred to as 3a in the study) provided a near-quantitative yield (98%) of the desired oxazoline (B21484) product, substantially outperforming the reaction without a ligand (24% yield) and other electronic variants. researchgate.net This demonstrates the critical role of the 6-methyl substituent in optimizing catalyst performance.

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | None (acac only) | 24 |

| 2 | 6-Methylpicolinic acid (added directly) | - |

| 3 | 6-Methylpicolinic acid (pre-catalyst) | 98 |

| 4 | Picolinic acid | - |

| 5 | 6-Hydroxypicolinic acid | 93 |

| 6 | 6-(Trifluoromethyl)picolinic acid | - |

| 7 | 5-Nitropicolinic acid | 89 |